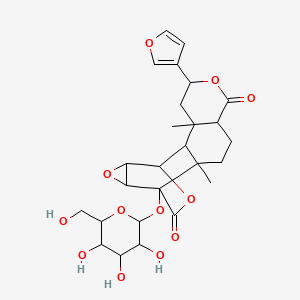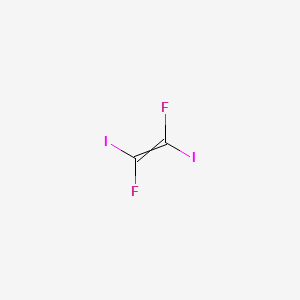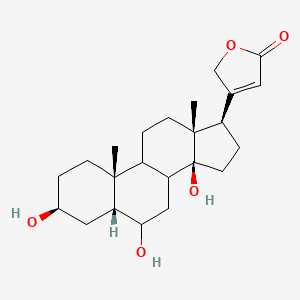
3,6,14-Trihydroxycard-20(22)-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,14-Trihydroxycard-20(22)-enolide is a complex organic compound that belongs to the class of cardenolides. Cardenolides are a type of steroid known for their potent biological activities, particularly in the context of cardiac glycosides. These compounds are often found in various plants and have been studied for their medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,14-Trihydroxycard-20(22)-enolide typically involves multiple steps, including the formation of the steroid backbone and the introduction of hydroxyl groups at specific positions. Common synthetic routes may include:
Oxidation reactions: to introduce hydroxyl groups.
Cyclization reactions: to form the steroid ring structure.
Protecting group strategies: to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Chromatographic purification: to isolate the desired product.
Quality control measures: to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,6,14-Trihydroxycard-20(22)-enolide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in treating heart conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,6,14-Trihydroxycard-20(22)-enolide involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Ion channels: Affecting the flow of ions across cell membranes, particularly in cardiac cells.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardenolide with similar cardiac effects.
Ouabain: Known for its potent inhibition of the sodium-potassium pump.
Digoxin: Widely used in the treatment of heart failure and arrhythmias.
Uniqueness
3,6,14-Trihydroxycard-20(22)-enolide is unique due to its specific hydroxylation pattern and the resulting biological activity. Its distinct structure may confer unique interactions with molecular targets, leading to specific therapeutic effects.
Properties
CAS No. |
102305-50-0 |
|---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3S,5R,10R,13R,14S,17R)-3,6,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-6-3-14(24)10-18(21)19(25)11-17-16(21)4-7-22(2)15(5-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16?,17?,18-,19?,21+,22+,23-/m0/s1 |
InChI Key |
NAUPKGAOVHSNRY-QYLPJJJPSA-N |
Isomeric SMILES |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC([C@H]5[C@@]3(CC[C@@H](C5)O)C)O |
Canonical SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


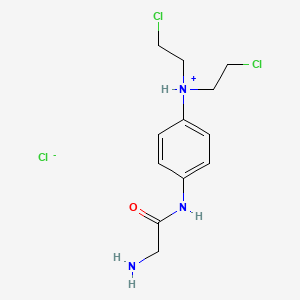
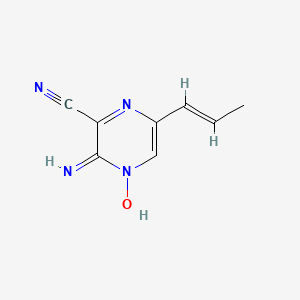
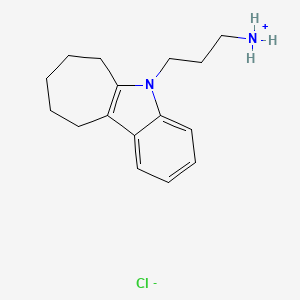
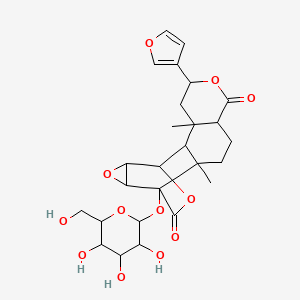

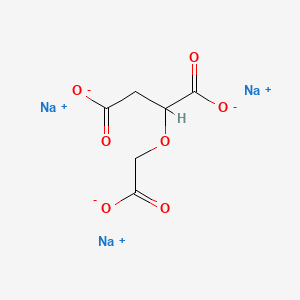
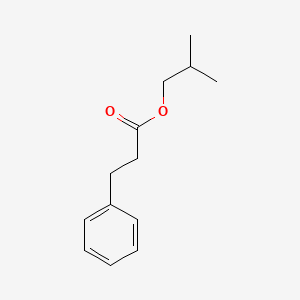
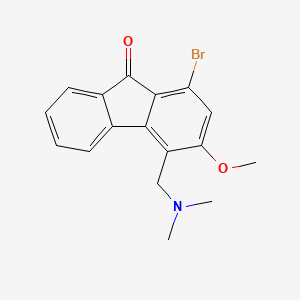

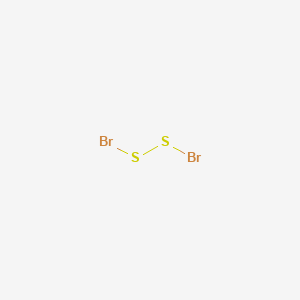
![2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate](/img/structure/B13739810.png)
